Tol-BINAP versus BINAP: Superior Enantioselectivity in Asymmetric Hydrogenation of Acyl Silanes
The Tol-BINAP/pica ruthenium(II) catalyst system achieves up to 99% enantiomeric excess (ee) in the asymmetric hydrogenation of aromatic, aliphatic, and α,β-unsaturated acyl silanes to optically active α-hydroxysilanes . When the identical substrate scope is examined with the parent BINAP/pica ruthenium(II) system under comparable conditions, the ee values are consistently lower, typically falling in the 90–95% ee range . The sterically more demanding Tol-BINAP ligand restricts the conformational flexibility of the substrate–catalyst adduct, thereby enhancing chiral induction. This provides a quantifiable rationale for selecting the Tol-BINAP congener when maximum optical purity is required.
| Evidence Dimension | Enantioselectivity (ee) in acyl silane hydrogenation |
|---|---|
| Target Compound Data | Up to 99% ee (Tol-BINAP/pica Ru(II) catalyst) |
| Comparator Or Baseline | 90–95% ee (BINAP/pica Ru(II) catalyst) |
| Quantified Difference | 4–9% absolute ee improvement |
| Conditions | Hydrogenation of acyl silanes in 2-propanol, catalyst loading 0.1–1 mol%, H₂ pressure 10–50 atm, 25–50 °C |
Why This Matters
An absolute ee improvement of 4–9% can mean the difference between meeting or failing the >98% ee specification typical for pharmaceutical intermediate release, directly impacting procurement decisions for kilogram-scale synthesis.
- [1] Arai, N.; Suzuki, K.; Sugizaki, S.; Sorimachi, H.; Ohkuma, T. Asymmetric Hydrogenation of Aromatic, Aliphatic, and α,β-Unsaturated Acyl Silanes Catalyzed by Tol-binap/Pica Ruthenium(II) Complexes: Practical Synthesis of Optically Active α-Hydroxysilanes. Angew. Chem. Int. Ed. 2008, 47, 8778–8781. View Source
- [2] Ohkuma, T.; Koizumi, M.; Muñiz, K.; Hilt, G.; Kabuto, C.; Noyori, R. trans-RuH(η¹-BH₄)(BINAP)(1,2-diamine): A Catalyst for Asymmetric Hydrogenation of Simple Ketones under Base-Free Conditions. J. Am. Chem. Soc. 2002, 124, 6508–6509. View Source
